

synthesis of 5-Nitrobarbituric acid from barbituric acid protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Nitrobarbituric acid	
Cat. No.:	B147299	Get Quote

Application Note: Synthesis of 5-Nitrobarbituric Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of **5-Nitrobarbituric acid**, also known as dilituric acid, through the direct nitration of barbituric acid. The procedure is based on established methods and includes reaction conditions, purification by recrystallization, and expected yields.

Introduction

5-Nitrobarbituric acid is a derivative of barbituric acid used as an intermediate in the synthesis of various pharmaceutical compounds and as a microreagent for the detection of potassium.[1][2][3][4] The most common and straightforward method for its preparation is the direct nitration of barbituric acid using fuming nitric acid.[5][6][7] This protocol details the procedure for synthesis and subsequent purification to yield a high-purity product.

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[6][7]

Materials:



- Barbituric Acid
- Fuming Nitric Acid (sp. gr. 1.52)
- Deionized Water
- Ice

Equipment:

- Round-bottom flask (1 L)
- Mechanical stirrer
- · Ice bath
- Buchner funnel and filtration flask
- Beakers
- Oven

Part A: Nitration of Barbituric Acid

- In a 1 L flask equipped with a mechanical stirrer, place 143 mL of fuming nitric acid (sp. gr. 1.52).
- Surround the flask with an ice bath to cool the nitric acid.
- Begin stirring and add 100 g (0.61 mole) of barbituric acid in small portions over a period of two hours.[7]
- Critical Step: Carefully monitor the reaction temperature and maintain it below 40°C throughout the addition of barbituric acid.[1][2][7][8]
- After the addition is complete, continue stirring the mixture for an additional hour, allowing the reaction to proceed to completion.
- While stirring, slowly add 430 mL of water to the reaction mixture.



- Cool the resulting solution to 10°C in the ice bath to precipitate the crude product.[7]
- Collect the crude 5-Nitrobarbituric acid by filtration using a Buchner funnel.
- Wash the collected solid with cold water to remove residual nitric acid.
- Dry the crude product on a glass tray in an oven at 60–80°C.[7] It is important to dry the product before recrystallization to effectively remove all nitric acid.[6][7]

Part B: Purification by Recrystallization

- Transfer the dried, crude **5-Nitrobarbituric acid** to a 2 L flask.
- Add 860 mL of boiling water and heat the mixture on a boiling water bath.[6][7] For efficient dissolution, steam can be blown into the mixture.[6][7]
- Once the solid is completely dissolved, filter the hot solution to remove any insoluble impurities. If the solution is not a clear yellow, activated carbon (Norite) can be added before filtration.[6]
- Allow the filtrate to cool slowly overnight. Crystals of **5-Nitrobarbituric acid** will form.[6][7]
- Collect the purified crystals by filtration and wash them with a small amount of cold water.
 [6]
- Dry the final product in an oven. The drying temperature determines the hydration state of the final product (see Table 1).[6][7]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis protocol.

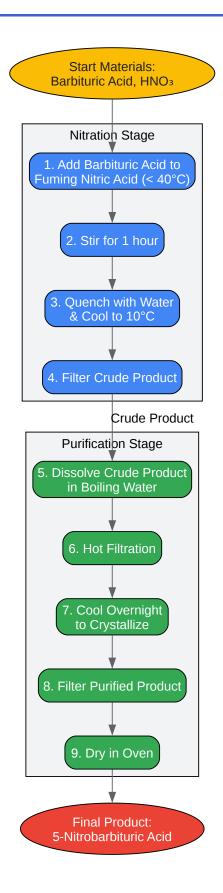


Parameter	Value	Reference
Reactants		
Barbituric Acid	100 g (0.61 mole)	[7]
Fuming Nitric Acid (sp. gr. 1.52)	143 mL	[7]
Reaction Conditions		
Nitration Temperature	< 40°C	[1][2][7][8]
Nitration Time	3 hours (2h addition + 1h stir)	[7]
Product Yield & Properties		
Yield (dried at 90-95°C)	139-141 g	[6][7]
Yield (Anhydrous, dried at 110- 115°C)	90-94 g (85-90%)	[1][2][6][7]
Melting Point (Trihydrate)	180-183°C (decomposes)	[1][6][7]
Melting Point (Anhydrous)	176°C (decomposes)	[6][7]
Appearance	Prisms and leaflets from water	[1][2]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.





Click to download full resolution via product page

Caption: Workflow for the synthesis of **5-Nitrobarbituric acid**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-NITROBARBITURIC ACID | 480-68-2 [amp.chemicalbook.com]
- 2. 5-NITROBARBITURIC ACID CAS#: 480-68-2 [amp.chemicalbook.com]
- 3. 5-硝基巴比妥酸 水合物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. WO1995019341A2 Process for making 5-nitrobarbituric acid and salts thereof Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [synthesis of 5-Nitrobarbituric acid from barbituric acid protocol]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b147299#synthesis-of-5-nitrobarbituric-acid-from-barbituric-acid-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com